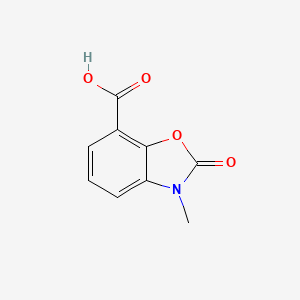

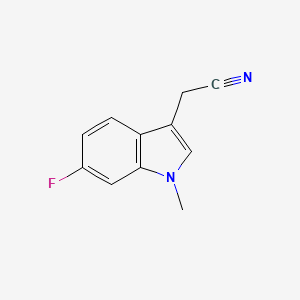

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the indole ring .It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 188.2 g/mol.

Scientific Research Applications

Catalytic Activity and Biological Activity

Nickel ferrite nanoparticles demonstrate catalytic activity in the synthesis of derivatives like 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds are synthesized from related acetoamide acids and screened for their anti-oxidant and anti-microbial activities, showcasing their potential in biological applications (Rao et al., 2019).

Synthesis and Antimicrobial Applications

Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties are synthesized from intermediates like (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide. These compounds are evaluated for their antimicrobial activity, highlighting their relevance in pharmaceutical research and the potential for developing new antimicrobial agents (Gadegoni & Manda, 2013).

Photophysical Properties and Fluorescent Probe Applications

Fluorescent indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids exhibit high fluorescence quantum yields and solvent-sensitive fluorescence emission. These characteristics make them suitable candidates for fluorescent probes, especially in detecting fluoride ions due to their selective response to F- ions among other anions (Pereira et al., 2010).

Optical, Thermal, and Electroluminescence Properties for OLED Applications

2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores exhibit significant optical, thermal, and electroluminescence properties, making them excellent candidates for organic light-emitting diode (OLED) applications. The study of their ground and excited state properties in various solvents and the analysis using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods provide insights into their electronic structures, crucial for OLED device performance (Muruganantham et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways, with downstream effects varying based on the specific activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, the effects could be diverse and depend on the specific targets and pathways involved .

properties

IUPAC Name |

2-(6-fluoro-1-methylindol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMTYZBYGMAPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)F)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.